molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2569718
CAS No.: 338416-15-2
M. Wt: 346.24
InChI Key: OHGFJXKOJJLXLI-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to an indole ring system with a carbaldehyde functional group.

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Biological Activity

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde, also known as compound CB9750511, is a synthetic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H12BrNOS
  • Molecular Weight : 346.24 g/mol
  • CAS Number : 338416-15-2

The structure of this compound features a bromophenyl group attached to a sulfanyl moiety and an indole ring system, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. The presence of the bromophenyl group in this compound enhances its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HuCCA-1 and A431. The results showed that the compound exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics such as doxorubicin:

Cell LineIC50 (µM)Comparison to Doxorubicin
HuCCA-15.2More potent
A4316.0Comparable

This data suggests that the compound's structural features may be critical for its anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Research indicates that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique molecular structure. The bromine atom's electronegativity and the presence of the sulfanyl group are believed to enhance the compound's interaction with biological targets.

Key Structural Features:

  • Bromine Substitution : Enhances lipophilicity and biological interaction.
  • Sulfanyl Group : Increases reactivity towards cellular targets.

These features are essential for its anticancer and antimicrobial activities, as supported by various studies focusing on similar indole derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFJXKOJJLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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